molecular formula C7H16O2 B042083 1,7-Heptanediol CAS No. 629-30-1

1,7-Heptanediol

Cat. No.: B042083
CAS No.: 629-30-1
M. Wt: 132.2 g/mol
InChI Key: SXCBDZAEHILGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Heptanediol: is a chemical compound with the molecular formula C₇H₁₆O₂ . It is also known by other names such as Heptamethylene glycol , α,ω-Heptanediol , Heptane-1,7-diol , and 1,7-Dihydroxyheptane . This compound is a diol, meaning it contains two hydroxyl groups (-OH) attached to a seven-carbon chain. It is a clear, colorless to yellowish liquid at room temperature and is soluble in water .

Biochemical Analysis

Biochemical Properties

1,7-Heptanediol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in hydrogen bonding interactions, which can influence the structure and function of biomolecules. For instance, this compound can form hydrogen bonds with amino acid residues in proteins, potentially affecting their conformation and activity . Additionally, it can act as a substrate for certain enzymes involved in the metabolism of diols, leading to the production of metabolites that can further participate in biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can impair bioenergetics and metabolism in aggressive lung cancer cells, leading to a significant decrease in ATP concentrations . This suggests that this compound can disrupt cellular energy production, which may have implications for cell viability and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can interact with enzymes involved in the metabolism of diols, potentially inhibiting their activity and altering metabolic flux . Additionally, it can influence gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and signaling pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies using ultrafast 2D-IR spectroscopy have shown that the hydrogen-bonding dynamics of this compound can change with temperature, providing insights into its stability and interactions with other molecules . These temporal effects can influence the compound’s activity and efficacy in biochemical assays and experimental models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been associated with significant decreases in ATP concentrations in aggressive lung cancer cells, indicating potential toxicity at elevated levels . Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the metabolism of medium-chain-length diols. It can be metabolized via the hydroxy acid pathway or through full oxidation to dicarboxylic acids, which are further processed by β-oxidation . These metabolic pathways involve interactions with specific enzymes and cofactors, influencing metabolic flux and the levels of metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, the distribution of this compound in different cellular compartments can impact its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can influence its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular distribution of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Heptanediol can be synthesized through various methods. One common method involves the reduction of dimethyl pimelate using lithium aluminum hydride in tetrahydrofuran . The reaction is carried out at a temperature of 5°C, followed by heating to room temperature and stirring for 1.5 hours . Another method involves a multi-step reaction using amyl alcohol , potassium carbonate , and concentrated aqueous hydrochloric acid at 155°C .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reduction reactions. The process includes the use of large reactors and controlled temperature conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,7-Heptanediol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Reagents like and are used for substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

  • 1,4-Butanediol
  • 1,5-Pentanediol
  • 1,6-Hexanediol
  • 1,8-Octanediol
  • 1,9-Nonanediol
  • 1,10-Decanediol

Comparison: 1,7-Heptanediol is unique due to its seven-carbon chain, which provides specific physical and chemical properties. Compared to shorter-chain diols like 1,4-Butanediol and 1,5-Pentanediol, this compound has a higher boiling point and different solubility characteristics. Its longer chain length also allows for more flexibility in chemical reactions and applications .

Properties

IUPAC Name

heptane-1,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c8-6-4-2-1-3-5-7-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCBDZAEHILGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57514-69-9
Record name Poly(oxy-1,7-heptanediyl)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57514-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90212074
Record name 1,7-Heptanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629-30-1
Record name 1,7-Heptanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Heptanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7-HEPTANEDIOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,7-Heptanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptane-1,7-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,7-Heptanediol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3WFS2RR58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7-Heptanediol
Reactant of Route 2
1,7-Heptanediol
Reactant of Route 3
1,7-Heptanediol
Reactant of Route 4
1,7-Heptanediol
Reactant of Route 5
1,7-Heptanediol
Reactant of Route 6
Reactant of Route 6
1,7-Heptanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.